2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide
Description
2-Fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a small-molecule sulfonamide derivative featuring a fluorinated benzene ring linked via a sulfonamide group to a phenyl moiety substituted with a 2-oxopiperidine ring.
Properties
IUPAC Name |
2-fluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3S/c18-15-8-1-2-9-16(15)24(22,23)19-13-6-5-7-14(12-13)20-11-4-3-10-17(20)21/h1-2,5-9,12,19H,3-4,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDVPPUYQCQPKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions . The general steps include:
Preparation of Boron Reagents: Organoboron reagents are prepared, which are essential for the Suzuki–Miyaura coupling.
Coupling Reaction: The organoboron reagent is coupled with a halogenated aromatic compound in the presence of a palladium catalyst.
Purification: The product is purified using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfone derivatives, while reduction reactions may produce amine derivatives.
Scientific Research Applications
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of various diseases.
Drug Discovery: It serves as a lead compound in the development of new pharmaceuticals.
Material Science: The compound’s unique chemical properties make it valuable in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and related sulfonamide derivatives:
Key Structural Differences and Implications
In contrast, the chromenone derivative in features 5-fluoro and 3-fluorophenyl groups, which could improve membrane permeability and target engagement in hydrophobic pockets . The trifluoromethanesulfonamide in introduces trifluoromethyl groups, which are bulkier and more lipophilic, likely affecting metabolic stability and bioavailability .
Heterocyclic Moieties: The 2-oxopiperidine in the target compound provides a six-membered lactam ring, enabling hydrogen bonding via the carbonyl group. This contrasts with the chromen-4-one in , a rigid aromatic system that may restrict conformational flexibility but enhance π-π stacking interactions .
Physicochemical and Pharmacokinetic Properties: The chromenone derivative’s higher molecular weight (~589 g/mol) and rigid structure may limit solubility compared to the target compound (~348 g/mol), which has fewer steric constraints .
Biological Activity
2-fluoro-N-(3-(2-oxopiperidin-1-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C16H15FN2O3S
- Molecular Weight : 334.4 g/mol
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds are thought to inhibit inflammatory mediators, thus providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases.
The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins, key mediators of inflammation. By blocking these enzymes, the compound reduces inflammation and associated pain.
2. Antimicrobial Activity
Recent studies have reported promising antimicrobial effects against various bacterial strains. The compound's structure suggests that the presence of fluorine enhances its lipophilicity, improving membrane permeability and thus increasing its antibacterial efficacy.
Case Study: Antimicrobial Efficacy
A study evaluated the Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus and Escherichia coli. The results are summarized in Table 1.
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| This compound | 32 | S. aureus |
| 64 | E. coli |
The compound demonstrated a significant reduction in bacterial viability at concentrations as low as 32 µM against S. aureus, indicating its potential as an antibacterial agent.
3. Anticonvulsant Activity
Another area of interest is the anticonvulsant activity exhibited by related compounds in the same class. For instance, derivatives containing similar structural motifs have shown effectiveness in models for seizure induction, suggesting that this compound may also possess such properties.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamide derivatives is often correlated with their structural features. The introduction of fluorine atoms generally enhances biological activity due to increased lipophilicity and altered electronic properties.
Key Findings from SAR Studies:
- Fluorine Substitution : Enhances membrane permeability.
- Sulfonamide Group : Essential for interaction with target proteins.
- Piperidine Ring : Contributes to overall stability and bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
